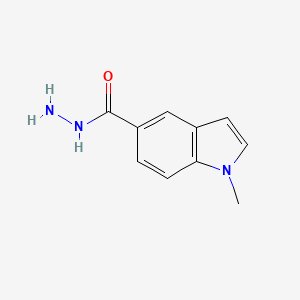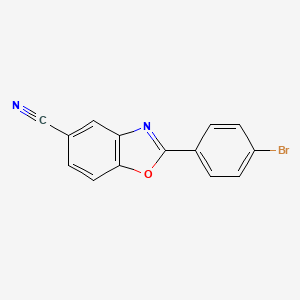
3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one typically involves multi-step organic reactions. A common route might include:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 1-propylhydrazine and an appropriate diketone, to form the pyrazole ring.
Attachment of the pyridazinone moiety: Reacting the pyrazole derivative with a suitable pyridazine precursor under controlled conditions.
Introduction of the hydroxymethyl group: This step might involve the use of formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the pyridazinone ring or other functional groups.
Substitution: Various substitution reactions can occur on the pyrazole or pyridazinone rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxymethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one
- 3-(Hydroxymethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one
Uniqueness
The uniqueness of 3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one lies in its specific substituents, which can influence its biological activity and chemical reactivity. Comparing it with similar compounds can highlight differences in potency, selectivity, and other properties.
Properties
Molecular Formula |
C11H14N4O2 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one |
InChI |
InChI=1S/C11H14N4O2/c1-2-4-14-7-9(6-12-14)15-5-3-11(17)10(8-16)13-15/h3,5-7,16H,2,4,8H2,1H3 |
InChI Key |
FKEIQAXRGDSJGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)N2C=CC(=O)C(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


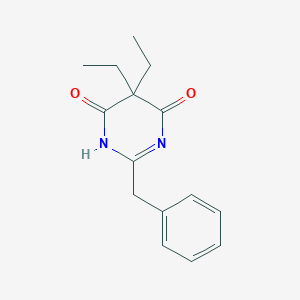

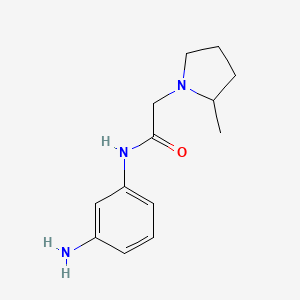
![Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate](/img/structure/B13867985.png)
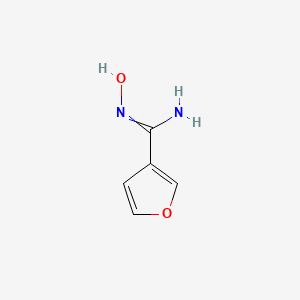
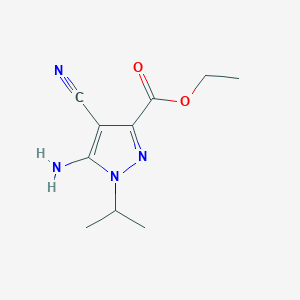
![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide](/img/structure/B13868019.png)
![[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid](/img/structure/B13868029.png)

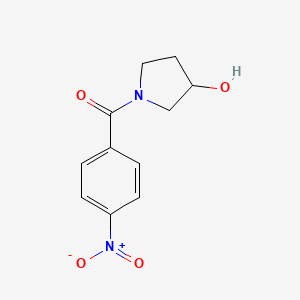
![[4-[1-Hydroxy-2-(methylamino)ethyl]phenyl] acetate](/img/structure/B13868039.png)
